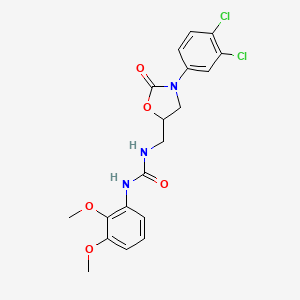

1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

Description

This compound is a urea derivative featuring a 2-oxooxazolidine core substituted with a 3,4-dichlorophenyl group and a 2,3-dimethoxyphenyl moiety.

Properties

IUPAC Name |

1-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3O5/c1-27-16-5-3-4-15(17(16)28-2)23-18(25)22-9-12-10-24(19(26)29-12)11-6-7-13(20)14(21)8-11/h3-8,12H,9-10H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWLZCBMJFAIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC2CN(C(=O)O2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a 3,4-dichlorophenyl group, often using a halogenation reaction.

Attachment of the Urea Group: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent, particularly in the development of new drugs.

Industry: Applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea would depend on its specific biological target. Generally, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome, which could be a potential mechanism for this compound as well.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CN) enhance stability and may improve binding to hydrophobic targets .

- Methoxy groups (electron-donating) in the target compound could increase solubility but reduce metabolic stability compared to halogenated analogs .

Pharmacological and Physicochemical Considerations

While direct pharmacological data for the target compound is absent in the evidence, comparisons can be drawn:

- Metabolic Stability : The 2,3-dimethoxyphenyl group may increase susceptibility to cytochrome P450 oxidation compared to halogenated analogs like 6g or 11g .

- Solubility: Methoxy groups could enhance aqueous solubility relative to trifluoromethyl or cyanophenyl substituents, as seen in compounds 6h and 11d .

Biological Activity

1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆Cl₂N₃O₃ |

| Molecular Weight | 412.2 g/mol |

| CAS Number | 955255-72-8 |

Biological Activity Overview

Research indicates that compounds with oxazolidinone structures, including this urea derivative, exhibit various biological activities. The primary areas of interest include:

- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through mechanisms such as DNA cross-linking.

- Antimicrobial Properties : Oxazolidinones are known for their effectiveness against a range of bacterial pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The oxazolidinone moiety can form covalent bonds with DNA, leading to cross-linking which inhibits replication and transcription processes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.

Antitumor Activity

A study demonstrated that compounds structurally similar to this compound exhibited significant antitumor effects in vitro. The mechanism was primarily through the induction of DNA damage via interstrand cross-linking.

Antimicrobial Efficacy

Another research highlighted the antimicrobial properties of oxazolidinone derivatives against Gram-positive bacteria. The compound's ability to inhibit protein synthesis was noted as a critical factor in its efficacy.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with related oxazolidinone derivatives is presented below:

| Compound Name | Antitumor Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Linezolid | Moderate | High |

| Tedizolid | Low | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.